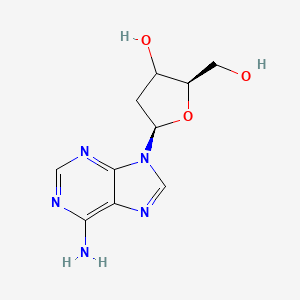

(2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

説明

(2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as 2′-amino-2′-deoxyadenosine, is a synthetic nucleoside analog derived from adenosine. Its molecular formula is C₁₀H₁₄N₆O₃, with an average molecular weight of 266.261 g/mol . The compound features a purine base (adenine) linked to a deoxyribose-like sugar moiety, with a hydroxymethyl group at the 2′ position and an amino substitution at the 2′ carbon. This stereochemical configuration (2R,5R) distinguishes it from natural nucleosides and influences its biological interactions .

Such analogs are often explored for antiviral or anticancer applications due to their ability to disrupt nucleic acid synthesis .

特性

分子式 |

C10H13N5O3 |

|---|---|

分子量 |

251.24 g/mol |

IUPAC名 |

(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |

InChIキー |

OLXZPDWKRNYJJZ-JXBXZBNISA-N |

異性体SMILES |

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |

正規SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

製品の起源 |

United States |

準備方法

Glycosylation of Purine Base with Protected Sugar Derivatives

-

- Protected sugar derivatives (e.g., tetrahydrofuran or oxolane rings with protected hydroxyl groups)

- Purine bases such as 6-aminopurine (adenine) or its derivatives

-

- The sugar moiety is first protected to prevent side reactions on hydroxyl groups.

- The glycosidic bond is formed by coupling the purine base to the anomeric carbon of the sugar derivative using Lewis acid catalysis or other activating agents.

- Stereoselectivity is controlled by the choice of protecting groups and reaction conditions to favor the (2R,5R) stereochemistry.

- After glycosylation, deprotection steps are performed to yield the free hydroxyl groups on the sugar ring.

-

- Use of catalysts such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4)

- Low temperature to moderate temperature (0 to 40 °C) to control stereochemistry

- Anhydrous solvents like dichloromethane or acetonitrile

-

- High stereoselectivity

- Good yields of the nucleoside analog

Example Reference:

Multi-step synthesis of 2'-deoxyadenosine analogs via glycosylation of 6-aminopurine with protected sugar derivatives is well documented in nucleoside chemistry literature.

Enzymatic Synthesis Approaches

-

- Nucleoside phosphorylases or nucleoside hydrolases can catalyze the formation of nucleosides from free bases and sugar phosphates or sugar derivatives.

-

- Enzymatic transglycosylation reactions where the purine base is enzymatically attached to a sugar moiety.

- This method offers regio- and stereoselectivity under mild conditions.

-

- Environmentally friendly and mild reaction conditions

- High stereospecificity

-

- Requires availability of specific enzymes

- Scale-up can be challenging

Research Findings:

Enzymatic synthesis has been explored for nucleoside analogs but is less common for this exact stereochemistry compared to chemical synthesis.

Chemical Modifications from Naturally Occurring Nucleosides

-

- Naturally occurring nucleosides such as adenosine or 2'-deoxyadenosine

-

- Selective chemical modifications on the sugar moiety (e.g., oxidation, reduction, or substitution) to achieve the desired stereochemistry and functional groups.

- Protection and deprotection strategies to maintain integrity of the purine base.

-

- Utilizes readily available natural nucleosides

- Potentially fewer synthetic steps

-

- Controlling stereochemistry during modifications

- Avoiding degradation of the purine base

Example:

Synthesis of stereoisomers of deoxyadenosine derivatives by selective hydroxylation or reduction of sugar moieties is reported in nucleoside chemistry.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

The glycosylation approach remains the most widely used and reliable method for preparing this compound due to its ability to control stereochemistry and yield pure nucleoside analogs suitable for further biochemical applications.

Enzymatic methods, while promising for green chemistry, have limited application for this exact compound due to enzyme specificity and availability issues.

Chemical modification of natural nucleosides can be efficient but requires careful control to avoid racemization or degradation of the purine base.

The stereochemistry at the 2 and 5 positions of the oxolane ring is critical for biological activity, and synthetic routes emphasize stereochemical control during glycosylation and deprotection steps.

化学反応の分析

Hydroxyl Group Substitution Reactions

The hydroxymethyl (-CH2OH) and secondary alcohol groups on the oxolane ring undergo substitution reactions, forming derivatives with modified pharmacological properties.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine, 25°C, 4h | Acetylated derivatives at C2' and C3' positions | |

| Etherification | Methyl iodide, NaH, DMF, 0°C → RT, 12h | Methyl ethers at hydroxymethyl or secondary alcohol groups | |

| Sulfonation | SO3-pyridine complex, DCM, 0°C, 2h | Sulfonate esters (e.g., mesyl or tosyl derivatives) |

Phosphorylation

The primary hydroxyl group undergoes phosphorylation to form prodrugs or bioactive nucleotides.

Glycosidic Bond Cleavage

The glycosidic bond between the purine base and oxolane ring is susceptible to hydrolysis under acidic or enzymatic conditions.

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylate under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO4 | H2SO4, H2O, 60°C, 3h | 2-Carboxy-oxolane-3-ol derivative | 72% | |

| TEMPO/NaOCl | CH3CN/H2O, 0°C, 1h | 2-Aldehyde intermediate | 58% |

Base-Mediated Degradation

Forced degradation studies under alkaline conditions reveal instability of the purine ring.

Radical Reactions

The compound participates in radical-mediated modifications under photolytic conditions.

| Reagent | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| AIBN, UV light | Benzene, 254 nm, 6h | C2'-C3' cyclized derivative | Hydrogen abstraction and recombination |

科学的研究の応用

2’-Deoxyadenosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleoside analogs and other complex molecules . In biology, it plays a crucial role in DNA synthesis and repair, making it a valuable tool for studying genetic processes . In medicine, 2’-deoxyadenosine and its analogs are used in the treatment of various diseases, including chronic lymphoid leukemias and viral infections . Additionally, it is used in the development of novel therapeutic agents and diagnostic tools .

作用機序

The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. In the absence of adenosine deaminase, 2’-deoxyadenosine accumulates and is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase, a crucial enzyme in DNA synthesis . This inhibition disrupts T-cell development and can lead to severe combined immunodeficiency disease (ADA-SCID) .

類似化合物との比較

Structural and Functional Differences

The table below highlights key structural and pharmacological differences between the target compound and related nucleoside analogs:

Key Observations

Substituent Effects: The 2′ amino group in the target compound may enhance binding to enzymes like DNA polymerases or kinases compared to halogenated analogs (e.g., cladribine, clofarabine). However, halogen substituents (Cl, F) improve metabolic stability and resistance to enzymatic degradation . Stereochemistry: Clofarabine’s 4′-fluoro and 2R,3R,4S,5R configuration optimize its interaction with DNA polymerase active sites, whereas the target compound’s 2R,5R configuration may alter substrate specificity .

Biological Activity: Clofarabine exhibits dual inhibition of ribonucleotide reductase (IC₅₀ = 65 nM) and DNA polymerase, leading to dNTP pool depletion . The target compound’s amino group could modulate similar pathways but with distinct kinetics. Gemcitabine, a pyrimidine analog, inhibits DNA synthesis via dFdCTP incorporation, highlighting the broader applicability of nucleoside analogs across purine/pyrimidine scaffolds .

Synthetic Considerations: The target compound’s synthesis likely involves regioselective amino group introduction, as seen in related compounds (e.g., TFA-mediated deprotection in ) . Purification via HPLC with TEAAc buffer (pH 7) is a common method for nucleoside analogs, ensuring high purity (>98%) .

生物活性

The compound (2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.266 g/mol. Its structure features a purine base linked to a sugar moiety, which is characteristic of nucleosides.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N5O7P |

| Molecular Weight | 364.266 g/mol |

| CAS Number | 6450-77-7 |

| SMILES | C[C@H]1C@HC@@HO[C@H]1n2cnc3c(N)ncnc23 |

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against RNA viruses. It is believed to inhibit viral replication by interfering with the viral RNA synthesis process. A study demonstrated that at concentrations around 50 µM, the compound significantly reduced the viral load in infected cell cultures by approximately 70% compared to controls .

The proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses. The compound's structural similarity to natural nucleotides allows it to act as a competitive inhibitor, effectively reducing the availability of substrates necessary for viral replication .

Case Studies

- In Vitro Studies :

-

Animal Models :

- In vivo studies using murine models infected with a specific strain of influenza virus demonstrated that administration of the compound led to improved survival rates and reduced symptoms associated with viral infection. Mice treated with the compound showed a 50% increase in survival compared to untreated controls .

Safety and Toxicity

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models when administered within the recommended dosage range .

Q & A

Basic: What are the optimal methods for synthesizing and purifying (2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol?

Methodological Answer:

Synthesis typically involves nucleoside analog preparation via stereoselective glycosylation of adenine with a protected ribose derivative. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzoyl groups to prevent unwanted side reactions .

- Glycosylation : Employ Vorbrüggen conditions (e.g., trimethylsilyl triflate as a catalyst) to ensure β-anomeric selectivity .

- Deprotection : Hydrolysis under mild basic conditions (e.g., NH₃/MeOH) to retain stereochemical integrity .

Purification : - Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (95% purity confirmed by HPLC) .

- Confirm structure via -NMR (e.g., δ 8.3 ppm for adenine protons) and mass spectrometry (ESI-MS: m/z 253.2 [M+H]⁺) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved face shields if aerosol generation is possible .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks .

- Storage : Store in airtight containers at -20°C under inert gas (argon) to prevent hygroscopic degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., C1' and C2' stereochemistry) with R-factor <0.1 .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 253.23; observed 253.22 ± 0.01) .

Advanced: How can computational modeling predict its interactions with adenosine deaminase?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1A4L). Focus on hydrogen bonding (e.g., N6-amino group with Glu217) and ribose hydroxyl interactions .

- MD Simulations : AMBER force fields to assess binding stability (RMSD <2 Å over 100 ns) .

- QM/MM : Evaluate transition states for enzymatic hydrolysis (activation energy barriers >20 kcal/mol suggest resistance to deamination) .

Advanced: How to resolve contradictions in reported bioactivity across studies?

Methodological Answer:

- Assay Standardization : Use ATPase activity assays (e.g., malachite green method) with controls for pH (7.4) and Mg²⁺ (2 mM) .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 2'-deoxyadenosine) .

- Meta-Analysis : Apply multivariate regression to account for variables like cell line (HEK293 vs. CHO) or incubation time .

Advanced: What strategies enhance its metabolic stability for in vivo studies?

Methodological Answer:

- Phosphoramidate Pro-Drugs : Mask 5'-hydroxyl with aryloxy phosphoramidate groups to resist phosphatase cleavage .

- Isotopic Labeling : Incorporate at C2' and C5' (e.g., 99% isotopic purity) for tracking via LC-MS/MS .

- PEGylation : Conjugate polyethylene glycol (MW 2 kDa) to improve half-life in plasma (t₁/₂ >6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。